

An In-depth Technical Guide to 3-Fluorobenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluorobenzamide**

Cat. No.: **B1676559**

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This guide provides a comprehensive overview of the physical and chemical properties of **3-Fluorobenzamide**, a versatile fluorinated aromatic amide. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the compound's structural features, spectroscopic profile, synthesis, reactivity, and its significant role as a building block in the creation of biologically active molecules.

Molecular Structure and Physicochemical Properties

3-Fluorobenzamide is a mono-fluorinated derivative of benzamide, with a fluorine atom at the meta-position of the benzene ring. This substitution significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions.

Structural and Physical Characteristics

The key physical and chemical properties of **3-Fluorobenzamide** are summarized in the table below. It is a white crystalline solid at room temperature and is soluble in several common organic solvents.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ FNO	[2]
Molecular Weight	139.13 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	129-132 °C	[1]
Boiling Point	288-290 °C (Predicted)	[3]
Density	1.34 g/cm ³ (for Benzamide)	[3]
pKa	Not experimentally determined	
LogP	0.9 (Predicted)	[2]

Note: Some physical properties, such as the boiling point and density, are based on predictions or data from the parent compound, benzamide, and should be considered as estimates.

Solubility Profile

3-Fluorobenzamide is soluble in many organic solvents, including ethanol, methanol, and dimethylformamide.[1] The solubility of benzamide derivatives is influenced by the solvent's polarity. Generally, "like dissolves like," meaning that polar compounds tend to dissolve in polar solvents.[4] For instance, the solubility of similar benzamide derivatives has been observed to be highest in acetone, followed by methanol, ethyl acetate, and chloroform.[4]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Fluorobenzamide**. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **3-Fluorobenzamide**.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will exhibit complex splitting patterns

due to both proton-proton and proton-fluorine couplings. Predicted chemical shifts for the protons range from 1.55 to 8.95 ppm.

- ^{13}C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will show coupling (J -coupling), resulting in doublets. Predicted chemical shifts range from 127.04 to 193.09 ppm.
- ^{19}F NMR: The fluorine NMR spectrum is a simple and effective way to confirm the presence of the fluorine atom. It is expected to show a single resonance for the fluorine atom at the 3-position.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Fluorobenzamide** provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the C-F stretching of the fluoroaromatic moiety.[5]

- N-H Stretching: Broad bands in the region of $3200\text{-}3400\text{ cm}^{-1}$ due to symmetric and asymmetric stretching, often broadened by hydrogen bonding.[6]
- C=O Stretching: A strong, sharp peak around 1650 cm^{-1} .[6]
- C-F Stretching: A sharp peak in the region of $1029\text{-}1200\text{ cm}^{-1}$.[6]
- Aromatic C=C Stretching: Peaks in the $1550\text{-}1700\text{ cm}^{-1}$ region.[6]
- Aromatic =C-H Stretching: Peaks observed between $3100\text{-}3000\text{ cm}^{-1}$.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **3-Fluorobenzamide**. The molecular ion peak (M^+) is expected at m/z 139.

Synthesis and Reactivity

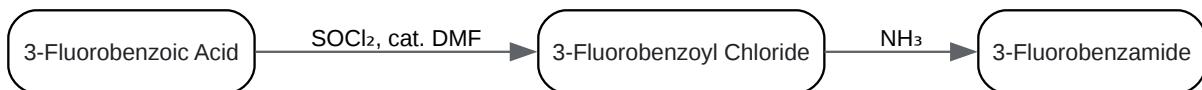
3-Fluorobenzamide can be synthesized through several routes, primarily from 3-fluorobenzoyl chloride or 3-fluorobenzonitrile.

Synthesis from 3-Fluorobenzoyl Chloride

A common and efficient method for the synthesis of amides is the reaction of an acid chloride with an amine.^[8] This method can be adapted for the synthesis of **3-Fluorobenzamide**.

Experimental Protocol:

- Preparation of 3-Fluorobenzoyl Chloride: 3-Fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an anhydrous solvent like dichloromethane (DCM) or toluene.^[9]
- Amidation: The resulting 3-fluorobenzoyl chloride is then reacted with ammonia (or an ammonia source) to yield **3-Fluorobenzamide**. The reaction is typically carried out in a suitable solvent at low temperatures to control the exothermicity.



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Caption: Synthesis of **3-Fluorobenzamide** from 3-fluorobenzoyl chloride.

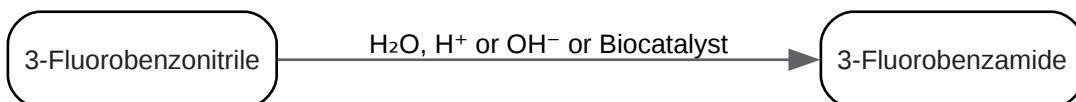
Synthesis from 3-Fluorobenzonitrile

Another viable synthetic route is the hydrolysis of 3-fluorobenzonitrile. This can be achieved under acidic or basic conditions, or through biocatalytic methods. A patent describes the partial hydrolysis of fluoro benzonitriles to the corresponding amides.^[10] An eco-friendly method using pomelo peel ash in water has been reported for the hydrolysis of various nitriles to amides, which could be a green alternative for the synthesis of **3-Fluorobenzamide**.^[11]

Experimental Protocol (Adapted from general nitrile hydrolysis):

- Reaction Setup: 3-Fluorobenzonitrile is mixed with an aqueous solution containing a hydrolyzing agent (e.g., a strong acid, a strong base, or a biocatalyst).

- Heating: The reaction mixture is heated to promote hydrolysis. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization.



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Caption: Synthesis of **3-Fluorobenzamide** via hydrolysis of 3-fluorobenzonitrile.

Chemical Reactivity and Stability

Benzamides are generally stable compounds.^[3] They can undergo hydrolysis to the corresponding carboxylic acid and amine under strong acidic or basic conditions. The amide bond is a key functional group that can participate in various chemical transformations, making **3-Fluorobenzamide** a valuable intermediate in organic synthesis. The fluorine atom on the aromatic ring influences the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.

Applications in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

3-Fluorobenzamide as a Pharmacophore

3-Fluorobenzamide serves as a key building block for the synthesis of more complex molecules with a wide range of biological activities. Its derivatives have been investigated as potential therapeutic agents.

Role in PARP Inhibitors

A significant application of the benzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.^[12] PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in cancers with BRCA1/2 mutations.^[12] Several PARP inhibitors feature a benzamide or a related pharmacophore that mimics the nicotinamide portion of the NAD⁺ cofactor, which is the natural substrate for PARP enzymes. The **3-fluorobenzamide** moiety can be incorporated into these inhibitors to potentially improve their potency and pharmacokinetic properties.

Caption: Role of **3-Fluorobenzamide** derivatives as PARP inhibitors in DNA repair.

Other Biological Activities

Derivatives of **3-fluorobenzamide** have been explored for various other biological activities, including as antibacterial agents and for their potential in treating neurological disorders.^[13]

Safety and Handling

3-Fluorobenzamide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.^[1] Store in a cool, dry, and well-ventilated area.

Conclusion

3-Fluorobenzamide is a valuable and versatile chemical intermediate with a rich profile of physical, chemical, and biological properties. Its unique structural features, particularly the presence of the fluorine atom, make it an attractive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The synthetic routes to **3-Fluorobenzamide** are well-established, and its reactivity allows for a wide range of chemical modifications. Its role as a key pharmacophore in the development of PARP inhibitors highlights its significance in modern drug discovery. This guide provides a solid foundation for researchers and scientists working with or considering the use of **3-Fluorobenzamide** in their research and development endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorobenzamide: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676559#physical-and-chemical-properties-of-3-fluorobenzamide>]

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